

# Benchmarking sulopenem's performance against other beta-lactam antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025



# Sulopenem: A Comparative Analysis Against Beta-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulopenem, a novel penem antibacterial agent, against other beta-lactam antibiotics. It is designed to offer an objective overview of its performance, supported by experimental data from in vitro studies and clinical trials.

### **Executive Summary**

Sulopenem, available in both intravenous (IV) and oral formulations, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including anaerobes and drug-resistant strains such as extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales.[1][2][3] Clinical trials have primarily focused on its efficacy in treating urinary tract infections (UTIs) and intra-abdominal infections. While showing promise, particularly against resistant pathogens, its performance in clinical trials compared to other beta-lactams has yielded nuanced results.

### **In Vitro Efficacy**

Sulopenem exhibits potent in vitro activity against a wide range of clinically relevant pathogens. Its efficacy is particularly noteworthy against Enterobacterales, including strains resistant to other antibiotics.[2][3]



Table 1: Comparative In Vitro Activity (MIC<sub>50</sub>/<sub>90</sub> in mg/L) of Sulopenem and Other Beta-Lactams Against Key

**Pathogens** 

| Organism                            | Sulopenem    | Meropenem   | Ertapenem   | Imipenem    | Piperacillin-<br>Tazobactam |
|-------------------------------------|--------------|-------------|-------------|-------------|-----------------------------|
| Escherichia<br>coli                 | 0.03/0.03[3] | -           | -           | -           | -                           |
| ESBL-<br>phenotype E.<br>coli       | 0.03/0.06[3] | -           | -           | -           | -                           |
| Klebsiella<br>pneumoniae            | 0.03/0.12[3] | -           | -           | -           | -                           |
| ESBL-<br>phenotype K.<br>pneumoniae | 0.06/1[3]    | -           | -           | -           | -                           |
| Enterobacter ales (overall)         | 0.03/0.25[3] | 99.7% S¹[3] | 98.3% S¹[3] | 94.7% S¹[3] | 94.2% S¹[3]                 |
| Anaerobic<br>Isolates               | 98.9% l²[2]  | 98.4% S¹[2] | -           | -           | -                           |

<sup>&</sup>lt;sup>1</sup> Percent susceptible based on CLSI/EUCAST breakpoints. <sup>2</sup> Percent inhibited at ≤4 mg/L.[2]

#### **Clinical Trial Performance**

Sulopenem has undergone extensive clinical evaluation, primarily in Phase 3 trials for uncomplicated (uUTI), complicated urinary tract infections (cUTI), and complicated intraabdominal infections (cIAI).

# Table 2: Summary of Key Phase 3 Clinical Trial Outcomes for Sulopenem vs. Comparators



| Trial<br>(Indication) | Sulopenem<br>Regimen                                         | Comparator<br>Regimen                                                               | Primary<br>Endpoint                                                                                 | Key Finding                                                                                                                                                                                                        |
|-----------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| REASSURE<br>(uUTI)    | Oral sulopenem                                               | Oral amoxicillin-<br>clavulanate<br>(Augmentin®)                                    | Overall response<br>(clinical cure +<br>microbiological<br>eradication) at<br>Test-of-Cure<br>(TOC) | Oral sulopenem was non-inferior and statistically superior to amoxicillinclavulanate (61.7% vs. 55.0% success). [4][5]                                                                                             |
| SURE 1 (uUTI)         | Oral<br>sulopenem/probe<br>necid                             | Oral ciprofloxacin                                                                  | Overall response<br>at TOC                                                                          | In patients with quinolone-resistant pathogens, sulopenem was superior to ciprofloxacin (62.6% vs. 36.0% success). [6][7] However, in the quinolone-susceptible population, sulopenem was not non-inferior. [1][7] |
| SURE 2 (cUTI)         | IV sulopenem<br>followed by oral<br>sulopenem/probe<br>necid | IV ertapenem<br>followed by oral<br>ciprofloxacin or<br>amoxicillin-<br>clavulanate | Overall response<br>at TOC (Day 21)                                                                 | Sulopenem was not non-inferior to the ertapenem regimen (67.8% vs. 73.9% success). The difference was primarily driven by a higher rate                                                                            |



|               |                  |                   |                   | of asymptomatic    |
|---------------|------------------|-------------------|-------------------|--------------------|
|               |                  |                   |                   | bacteriuria in the |
|               |                  |                   |                   | sulopenem          |
|               |                  |                   |                   | group.[8][9]       |
|               |                  | IV ertapenem      |                   |                    |
|               | IV sulopenem     | followed by oral  |                   | Sulopenem was      |
| SURE 3 (cIAI) | followed by oral | ciprofloxacin and | Clinical response | not non-inferior   |
| SORE 3 (CIAI) | sulopenem/probe  | metronidazole or  | at Day 28 (TOC)   | to the ertapenem   |
|               | necid            | amoxicillin-      |                   | regimen.[10]       |
|               |                  | clavulanate       |                   |                    |

## **Experimental Protocols**

The following are standardized methodologies for key experiments cited in the evaluation of sulopenem.

#### **Antimicrobial Susceptibility Testing: Broth Microdilution**

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

- Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of sulopenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
- Inoculation: Microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
- Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.



This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][11]

### **Time-Kill Kinetics Assay**

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- Inoculum Preparation: A standardized suspension of the test organism is prepared and diluted in a suitable broth to a starting concentration of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.
- Exposure to Antimicrobial Agent: Sulopenem or a comparator agent is added to the bacterial suspension at a specified multiple of its MIC (e.g., 1x, 5x, 10x MIC).[12]
- Sampling: Aliquots are removed from the test suspension at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Quantification of Viable Bacteria: The samples are serially diluted and plated on appropriate agar media to determine the number of viable CFUs.
- Data Analysis: The change in log<sub>10</sub> CFU/mL over time is plotted to generate a time-kill curve.
  Bactericidal activity is typically defined as a ≥3-log<sub>10</sub> (99.9%) reduction in the initial CFU/mL.
  [12]

### **Visualizations**

#### **Mechanism of Action of Beta-Lactam Antibiotics**

Beta-lactam antibiotics, including sulopenem, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[13][14][15]





Click to download full resolution via product page

Caption: Mechanism of action of beta-lactam antibiotics like sulopenem.

## **Experimental Workflow for Antimicrobial Susceptibility Testing**

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.





Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections [prnewswire.com]
- 5. Positive Phase 3 Results for Iterum's Sulopenem in Treating uUTIs [synapse.patsnap.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Iterum Therapeutics Announces Topline Results from its Phase 3 Clinical Trial of Oral Sulopenem for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gonvvama.com [gonvvama.com]
- 14. β-Lactam antibiotic Wikipedia [en.wikipedia.org]
- 15. Beta-Lactam Antibiotics: Mechanism of Action, Resistance Microbe Online [microbeonline.com]



 To cite this document: BenchChem. [Benchmarking sulopenem's performance against other beta-lactam antibiotics.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359954#benchmarking-sulopenem-s-performance-against-other-beta-lactam-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com